![molecular formula C18H23N3O3S B3018831 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-37-6](/img/structure/B3018831.png)
1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
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Overview
Description
The compound "1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. The first paper discusses sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which are synthesized using acid-catalyzed cyclocondensation reactions . The second paper describes a guanidinium salt with a hydrogen-bonded structure . These compounds share some structural features with the target compound, such as the presence of a sulfonate group and a guanidine moiety.
Synthesis Analysis
The synthesis of related compounds involves acid-catalyzed cyclocondensation reactions, which are a common method for constructing heterocyclic compounds . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic strategies could be employed, involving the reaction of appropriate sulfonates and guanidines or their precursors.
Molecular Structure Analysis
The molecular structure of related compounds shows that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . In the case of the guanidinium salt, the structure is layered with a two-dimensional hydrogen-bonded network . These findings suggest that "this compound" may also exhibit a complex conformation due to the presence of multiple functional groups capable of hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the target compound. However, the presence of a sulfonate group and a guanidine moiety in the related compounds suggests that "this compound" could participate in hydrogen bonding and potentially in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related structures. The sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives exhibit specific hydrogen-bonding patterns, which could influence the solubility and crystalline structure of the compound . The guanidinium salt's layered structure and hydrogen-bonding network suggest that "this compound" may also form stable crystalline structures with distinct stacking patterns . The presence of methoxy and sulfonate groups could affect the compound's polarity and interaction with solvents.
Scientific Research Applications
Molecular Recognition and Synthesis
Research has shown the synthesis of guanidine derivatives and their application in molecular recognition for dicarboxylic acids, indicating their potential in creating stoichiometry complexes with significant association constants (Qi Yan-xing, 2004).
Anion Exchange Polymer Electrolytes
Guanidinium-functionalized anion exchange polymer electrolytes have been developed for precise control of cation functionality, highlighting the material's applications in stable phenyl rings and potentially enhancing electrochemical devices' efficiency (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activity. This suggests the potential pharmaceutical application of such compounds as antibacterial agents (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Catalytic Applications
Research into cationic palladium(II) complexes with phosphine–sulfonamide ligands has demonstrated their utility in catalytic ethylene oligomerization, presenting an avenue for industrial application in producing alpha-olefins (Yanlu Zhang, Yanchun Cao, X. Leng, Changle Chen, Zheng Huang, 2014).
Mechanochemical Synthesis
A novel mechanochemical synthesis approach has been reported for sulfonyl guanidines, showcasing the potential for developing pharmaceuticals and herbicides through a synthesis strategy that overcomes limitations of solution-based methods (Davin Tan, C. Mottillo, Athanassios D. Katsenis, Vjekoslav Štrukil, T. Friščić, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMLXIZMSNBTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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